![molecular formula C22H12F3N3 B2891047 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-45-2](/img/structure/B2891047.png)
6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazoloquinoline-based compound with potential biological activities. It has been associated with potent anti-proliferative activities and favorable pharmacokinetic properties .
Synthesis Analysis
The synthesis of this compound involves a series of CH2-/CF2-linked triazolotriazines . The process was designed to eliminate the OCH2-related metabolic deficiency of previously reported triazolotriazine .Molecular Structure Analysis
The molecular formula of this compound is C23H14F3N3 . Its average mass is 389.373 Da and its mono-isotopic mass is 389.113983 Da .Chemical Reactions Analysis
The compound has been assessed for its c-Met activities, leading to a highly potent compound with IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in the EBC-1 cancer cell line .Physical and Chemical Properties Analysis
The compound has a molecular weight of 405.38. More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Reactivity and Synthesis A series of difluoroaromatic compounds, including those similar in structure to 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, have been synthesized, showcasing their potential for creating high-molecular-weight polyethers. These compounds' reactivities were estimated through NMR spectral data and quantum-chemical calculations, indicating significant activation suitable for advanced material synthesis (Keshtov et al., 2002).
Photophysical and Electrochemical Properties Fluorine substitution on pyrazoloquinoline derivatives, including structures analogous to the specified compound, alters photophysical properties like fluorescence quantum efficiency and absorption band position. These modifications result from the electron-withdrawing effect of fluorine, influencing the compound's basicity and resistance to proton donors, making these derivatives suitable for applications in fluorescent dyes and sensors (Szlachcic & Uchacz, 2018).
Fluorescence Quenching and Recovery The fluorescence of pyrazoloquinoline derivatives can be efficiently quenched by protic acids but is reversible, allowing the fluorescence to be fully recovered. This behavior, studied through steady-state and transient fluorescence spectra, suggests applications in molecular sensors and switches where controlled fluorescence modulation is required (Mu et al., 2010).
Electroluminescent Properties for OLED Applications Synthesized organic dyes based on trifluoromethylated-pyrazolo[3,4-b]quinoline demonstrate significant electroluminescent properties. The electron-withdrawing groups in these dyes influence their luminescence and electrochemical characteristics, suggesting their utility in organic light-emitting diodes (OLEDs) and similar optoelectronic devices (Wan et al., 2015).
Anticancer Activity The synthesis of iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY, including structures similar to the compound , exhibited promising anticancer activity. These complexes bind strongly with DNA and proteins, demonstrating potential applications in cancer therapy and cellular imaging due to their inherent emissive nature (Paitandi et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds like fluoroquinolones are known to target bacterial dna-gyrase .
Mode of Action
It’s worth noting that fluoroquinolones, which share a similar structure, act by inhibiting bacterial dna-gyrase . This prevents the bacteria from replicating their DNA, thereby inhibiting their growth.
Biochemical Pathways
In the case of fluoroquinolones, the inhibition of dna-gyrase affects the dna replication pathway in bacteria .
Pharmacokinetics
For instance, a related compound was found to be slightly soluble at 20 °C .
Result of Action
Fluoroquinolones, which have a similar structure, result in the inhibition of bacterial growth by preventing dna replication .
Action Environment
Factors such as temperature can affect the solubility of a compound, which in turn can influence its bioavailability .
Orientations Futures
Propriétés
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKVZORJHTYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
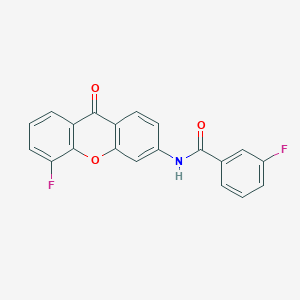
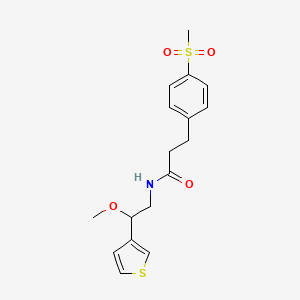
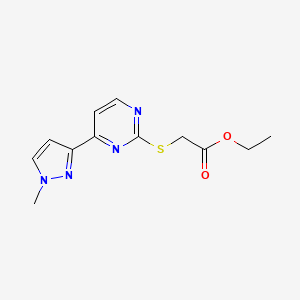
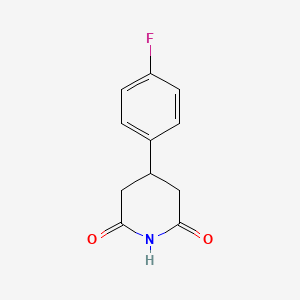



![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)

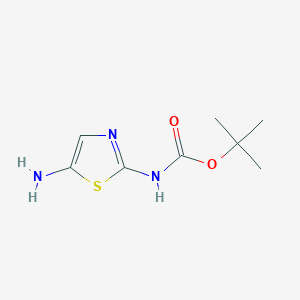
![3-Bromo-4-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2890984.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)
